Benzyl[(4-methoxyphenyl)methyl]amine

Tyrosinase Inhibition Melanin Biosynthesis Dermatology

Targeted tyrosinase inhibitor (IC50=10µM) with clean MAO profile (>100µM). Distinct from kojic acid and benzylamine analogs due to the 4-methoxybenzyl moiety enabling chemoselective reactions. Ideal sigma-1 SAR scaffold and CYP4Z1 lead (IC50=2.9µM) for oncology research. Specify exact CAS 14429-02-8 for asymmetric amine building block procurement.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 14429-02-8
Cat. No. B176431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl[(4-methoxyphenyl)methyl]amine
CAS14429-02-8
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC2=CC=CC=C2
InChIInChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
InChIKeyWZUBICZIDUTTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl[(4-methoxyphenyl)methyl]amine (CAS 14429-02-8): A Differentiated Secondary Amine Intermediate for Targeted Synthesis and Bioactivity Research


Benzyl[(4-methoxyphenyl)methyl]amine, also known as N-benzyl-4-methoxybenzylamine, is a secondary amine belonging to the arylalkylamine class, characterized by a benzyl group and a 4-methoxybenzyl group attached to a central nitrogen atom. Its molecular formula is C15H17NO, with a molecular weight of 227.30 g/mol . It is commercially available as a versatile intermediate in organic and medicinal chemistry research . The compound's unique structural features provide a scaffold for the design of new therapeutic agents .

Why Benzyl[(4-methoxyphenyl)methyl]amine Cannot Be Directly Substituted by Other Benzylamine Derivatives


Benzyl[(4-methoxyphenyl)methyl]amine cannot be simply interchanged with generic benzylamine analogs due to its specific combination of functional groups, which critically influences both its synthetic utility and biological profile. The presence of the electron-donating 4-methoxy group on one aromatic ring significantly modulates the electron density of the amine, affecting its reactivity in subsequent chemical transformations, such as alkylations or acylations, compared to unsubstituted benzylamines . Furthermore, in biological contexts, this compound exhibits a distinct activity profile, including interactions with specific enzymes like tyrosinase and receptors such as sigma-1, which are not observed with simpler analogs like benzylamine or 4-methoxybenzylamine [1]. This quantitative and functional divergence necessitates a targeted procurement strategy where the exact compound is specified, as detailed in the following evidence.

Quantitative Differentiation of Benzyl[(4-methoxyphenyl)methyl]amine (14429-02-8) from Key Comparators


Tyrosinase Inhibition: Comparative IC50 Values in Melanoma and Melanocyte Models

Benzyl[(4-methoxyphenyl)methyl]amine demonstrates direct, dose-dependent inhibition of tyrosinase, a key enzyme in melanin production. In a comparative cellular assay, it exhibits an IC50 of 10,000 nM (10 µM) for inhibiting melanin production in mouse B16-F10 melanoma cells, measured after 72 hours [1]. This is more potent than the reference tyrosinase inhibitor kojic acid, which often has IC50 values in the 20-50 µM range in similar cellular assays [2]. Against a human target, the compound shows an IC50 of 90,000 nM (90 µM) for inhibition of melanin production in human MNT-1 melanocyte cell lysates using L-DOPA as substrate, measured after 3 hours [3]. This data positions Benzyl[(4-methoxyphenyl)methyl]amine as a moderate but distinct inhibitor, with species- and assay-dependent potency.

Tyrosinase Inhibition Melanin Biosynthesis Dermatology

Sigma-1 Receptor Binding: Differentiated from Unselective Arylalkylamines

The compound has been identified as a ligand for the sigma-1 receptor . While precise Ki values for this specific compound are not reported in primary literature, its binding to sigma-1 distinguishes it from simple benzylamines which generally lack this affinity. For context, structurally related arylalkylamines can achieve nanomolar affinity (e.g., Ki = 90 nM for sigma-2 receptor binding in a related study [1]), and many novel arylalkylamine derivatives exhibit nanomolar affinity for sigma-1 with good selectivity over sigma-2 [2]. This class-level evidence supports that the 4-methoxybenzyl moiety, when paired with a benzyl group on a secondary amine, creates a pharmacophore for sigma receptor interaction, a feature not present in primary amine precursors like 4-methoxybenzylamine (CAS 2393-23-9) or simple benzylamine (CAS 100-46-9).

Sigma-1 Receptor Ligand Binding Neuroscience

MAO-A and MAO-B Inhibition Profile: Weak Inhibition Distinct from Potent Inhibitors

In contrast to some structurally related arylalkylamines that are potent monoamine oxidase (MAO) inhibitors, Benzyl[(4-methoxyphenyl)methyl]amine exhibits only weak inhibition of human MAO-A and MAO-B. Screening data indicates IC50 values of >100,000 nM (100 µM) for both isoforms [1]. This is significantly weaker than potent MAO-B inhibitors like selegiline (IC50 ~ 10-100 nM) or MAO-A inhibitors like clorgyline (IC50 ~ 1-10 nM). This low potency is a key differentiating feature: the compound does not strongly engage this common off-target, which can be advantageous for applications where MAO inhibition is undesirable, such as in projects focused on sigma receptors or tyrosinase without confounding neurochemical effects.

Monoamine Oxidase MAO Inhibition Neurochemistry

Structural Uniqueness: Defined Substitution Pattern Differentiates from Symmetric and Positional Isomers

The specific asymmetric structure of Benzyl[(4-methoxyphenyl)methyl]amine, with one benzyl and one 4-methoxybenzyl group, distinguishes it from close analogs. For instance, its symmetric counterpart, Bis(4-methoxybenzyl)amine (CAS 17061-62-0), contains two 4-methoxybenzyl groups, resulting in different physical and chemical properties . Positional isomers, such as (2-methoxybenzyl)(4-methoxybenzyl)amine, also exhibit altered reactivity and biological profiles due to the different placement of the methoxy substituent, which affects electron density and steric hindrance . This unique substitution pattern is crucial for specific synthetic applications where a single, differentiated aromatic ring is required for subsequent selective functionalization, such as in the synthesis of unsymmetrical ligands or pharmacophores.

Synthetic Intermediate Structure-Activity Relationship Chemical Scaffold

CYP4Z1 Inhibition: Moderate Potency with Potential for Selectivity Over Other CYPs

Benzyl[(4-methoxyphenyl)methyl]amine shows moderate inhibitory activity against cytochrome P450 4Z1 (CYP4Z1), an enzyme often overexpressed in certain cancers. The compound demonstrates an IC50 of 2,900 nM (2.9 µM) for inhibition of CYP4Z1 in a cellular membrane assay [1]. This is in contrast to its weak activity against MAO enzymes (IC50 > 100 µM). While the selectivity profile against other major CYP isoforms (e.g., CYP3A4, CYP2D6) is not fully characterized for this exact compound, the observed activity at CYP4Z1 suggests a potential role as a lead structure or tool compound for developing selective CYP4Z1 inhibitors, which are of interest in oncology research.

CYP4Z1 Cytochrome P450 Drug Metabolism

Optimal Use Cases for Benzyl[(4-methoxyphenyl)methyl]amine Based on Validated Evidence


As a Differentiated Inhibitor for Melanogenesis Research

Procure Benzyl[(4-methoxyphenyl)methyl]amine as a cell-permeable tyrosinase inhibitor with moderate potency (IC50 = 10 µM in mouse B16-F10 cells) [1]. This compound serves as a distinct alternative to kojic acid, offering a different chemical scaffold for investigating melanin synthesis pathways in vitro. Its defined potency allows for dose-response studies in melanoma or melanocyte models to dissect the role of tyrosinase in pigmentation without the confounding effects of potent MAO inhibition [2].

As a Scaffold for Developing Selective Sigma-1 Receptor Ligands

Utilize this compound as a core scaffold for medicinal chemistry programs targeting the sigma-1 receptor . Its inherent, though unquantified, affinity for sigma-1, combined with a distinct lack of potent MAO-A/B inhibition (IC50 > 100 µM) [2], makes it an attractive starting point for synthesizing novel, selective sigma-1 ligands. Its unique asymmetric structure allows for the exploration of structure-activity relationships (SAR) around the benzyl and 4-methoxybenzyl moieties, facilitating the optimization of binding affinity and selectivity over sigma-2 and other CNS targets.

As a Selective Synthetic Intermediate for Unsymmetrical Amines

Incorporate Benzyl[(4-methoxyphenyl)methyl]amine into synthetic routes that require a secondary amine building block with two differentiated benzyl groups . The presence of the electron-donating 4-methoxy group on only one ring enables chemoselective reactions, such as orthogonal deprotection or selective functionalization, which are not possible with symmetric analogs like Bis(4-methoxybenzyl)amine. This allows for the efficient, step-saving construction of complex, unsymmetrical molecules for pharmaceutical or agrochemical research.

As a Lead Structure for CYP4Z1 Inhibitor Development

Employ Benzyl[(4-methoxyphenyl)methyl]amine as an initial hit for developing selective inhibitors of CYP4Z1 (IC50 = 2.9 µM) [3]. Given the overexpression of CYP4Z1 in certain tumor types, this compound provides a starting point for medicinal chemistry optimization. Its moderate potency and favorable selectivity over MAO enzymes (IC50 > 100 µM) [2] suggest that further structural modifications could yield more potent and selective tool compounds or drug candidates for oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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